molecular formula C5H8ClNO2 B1594424 2-Chloro-N-methyl-3-oxobutanamide CAS No. 4116-10-3

2-Chloro-N-methyl-3-oxobutanamide

Cat. No.: B1594424
CAS No.: 4116-10-3
M. Wt: 149.57 g/mol
InChI Key: XIWMZCRVSYHMER-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound can be traced through patent literature and synthetic chemistry advancements spanning several decades. Early foundational work in chloroacetamide chemistry emerged in the mid-20th century, with significant contributions documented in United States Patent 2321278A from 1996, which established methodologies for preparing chloroacetamide compounds through the reaction of chloroacetic acid esters with ammonia. This pioneering work laid the groundwork for subsequent developments in substituted chloroacetamide synthesis.

The specific synthesis and characterization of this compound gained prominence through United States Patent 4207259A, which detailed comprehensive processes for manufacturing α-chloracetoacetamides. This patent, focusing on the systematic preparation of chlorinated acetoacetamide derivatives, represented a crucial milestone in establishing scalable synthetic routes for this class of compounds. The methodologies described in this patent enabled the controlled synthesis of various N-substituted chloroacetoacetamides, including the target compound.

Further advancement in the understanding and application of this compound occurred through academic research published in the Canadian Journal of Chemistry in 1969, which investigated the kinetics of N-chlorination reactions involving N-methyl acetamide derivatives. This research provided fundamental insights into the reaction mechanisms and kinetic parameters governing the formation and transformation of such compounds, contributing to the broader understanding of their chemical behavior.

The compound's entry into comprehensive chemical databases, including its registration in PubChem with the creation date of July 19, 2005, and subsequent modifications as recent as May 24, 2025, reflects its continued relevance in contemporary chemical research. The establishment of its Chemical Abstracts Service number 4116-10-3 and European Community number 223-907-5 further solidified its recognition as a distinct chemical entity within the global chemical registry.

Nomenclature and Systematic Identification

This compound exhibits a complex nomenclature system reflecting its multifaceted structural characteristics. The International Union of Pure and Applied Chemistry designation provides the systematic name "this compound," which accurately describes the compound's structural features including the chlorine substitution at the second carbon, the N-methyl substitution, and the ketone functionality at the third carbon position.

The compound operates under numerous synonymous designations that reflect different naming conventions and historical usage patterns. Among the most commonly employed alternative names are "N-Methyl-2-chloroacetoacetamide," "2-Chloro-N-methylacetoacetamide," and "Butanamide, 2-chloro-N-methyl-3-oxo-". Additional specialized nomenclature includes "α-chloro aceto N-methylacetamide" and "N-methyl-alpha-chloracetoacetamide," which emphasize the alpha-substitution pattern characteristic of this compound class.

The molecular identification parameters establish a comprehensive chemical profile for this compound. The molecular formula C₅H₈ClNO₂ corresponds to a molecular weight of 149.58 g/mol, with the Simplified Molecular Input Line Entry System representation "CC(=O)C(C(=O)NC)Cl". The International Chemical Identifier string "InChI=1S/C5H8ClNO2/c1-3(8)4(6)5(9)7-2/h4H,1-2H3,(H,7,9)" provides a standardized computational representation, while the corresponding InChI Key "XIWMZCRVSYHMER-UHFFFAOYSA-N" serves as a unique molecular identifier.

Database registration encompasses multiple international chemical registries and classification systems. The compound maintains registration numbers including DSSTox Substance ID DTXSID70884036, Nikkaji Number J43.147H, and Wikidata identifier Q82862795. The European Chemicals Agency classification under EC number 223-907-5 ensures regulatory compliance within European chemical legislation.

Table 1: Comprehensive Nomenclature and Identification Parameters

Parameter Value
IUPAC Name This compound
Chemical Abstracts Service Number 4116-10-3
Molecular Formula C₅H₈ClNO₂
Molecular Weight 149.58 g/mol
European Community Number 223-907-5
MDL Number MFCD00067038
SMILES Notation CC(=O)C(C(=O)NC)Cl
InChI Key XIWMZCRVSYHMER-UHFFFAOYSA-N
DSSTox ID DTXSID70884036

Position in Organic Chemistry and Industrial Relevance

This compound occupies a significant position within organic chemistry as a member of the chloroacetoacetamide class, representing a crucial intersection between halogenated compounds and amide chemistry. The compound's structural characteristics position it as a versatile synthetic intermediate, particularly valuable in pharmaceutical chemistry and industrial organic synthesis. Its dual functionality, incorporating both electrophilic chlorine centers and nucleophilic amide groups, enables diverse chemical transformations that are fundamental to advanced synthetic methodologies.

The compound serves as a critical building block in the synthesis of organophosphorus compounds, as documented in patent literature describing the preparation of phosphorus-containing insecticides. Specifically, the compound functions as a precursor in the synthesis of 3-(dimethoxyphosphinyloxy)-N-methylcrotonamide through reaction with trimethyl phosphite, demonstrating its utility in creating complex bioactive molecules. This synthetic pathway exemplifies the compound's role in developing agricultural chemicals and represents one of its most commercially significant applications.

Industrial manufacturing processes for this compound have been extensively developed and optimized. The synthesis typically involves chlorination of N-methylacetoacetamide followed by careful purification to prevent formation of undesired 2,2-dichloroacetoacetamide byproducts. Alternative synthetic routes employ protection-deprotection strategies using 2-(2-methyl-1,3-dioxolan-2-yl)acetate intermediates, which enable selective halogenation and subsequent amide formation while maintaining high purity standards.

The compound's physical properties contribute significantly to its industrial utility. With a melting point range of 78-80°C and a boiling point of 284.1°C at 760 mmHg, the compound exhibits favorable thermal stability for industrial processing. The density of 1.188 g/cm³ and flash point of 125.6°C provide important safety parameters for handling and storage in manufacturing environments. The refractive index of 1.447 serves as a quality control parameter for assessing compound purity during production.

Research applications encompass multiple domains of organic chemistry, including studies of N-chlorination kinetics and reaction mechanisms. Kinetic investigations have revealed that the compound participates in N-chlorination reactions with rate constants dependent upon pH, chloride ion concentration, and acetic acid concentration. These studies have identified three primary chlorinating species - hypochlorous acid, molecular chlorine, and acetyl hypochlorite - with respective rate constants of approximately 0.1, 5.0 × 10³, and 5.8 × 10⁵ L mol⁻¹ min⁻¹ at 25°C.

Table 2: Key Physical and Chemical Properties

Property Value Reference
Melting Point 78-80°C
Boiling Point 284.1°C at 760 mmHg
Density 1.188 g/cm³
Flash Point 125.6°C
Refractive Index 1.447
Polar Surface Area 46.17 Ų
LogP 0.31970

The compound's industrial relevance extends to pharmaceutical intermediate synthesis, where it serves as a starting material for developing various bioactive compounds. Research has demonstrated its utility in synthesizing antimicrobial agents, with derivatives showing significant antibacterial and antifungal activity against multiple microbial strains. The compound's versatility in chemical transformations, combined with its availability through established synthetic routes, positions it as an important component in the pharmaceutical industry's synthetic toolkit.

Properties

IUPAC Name

2-chloro-N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c1-3(8)4(6)5(9)7-2/h4H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMZCRVSYHMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884036
Record name Butanamide, 2-chloro-N-methyl-3-oxo-
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Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-10-3
Record name 2-Chloro-N-methyl-3-oxobutanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-chloro-N-methyl-3-oxo-
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Record name Butanamide, 2-chloro-N-methyl-3-oxo-
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Record name Butanamide, 2-chloro-N-methyl-3-oxo-
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Record name 2-chloro-N-methyl-3-oxobutyramide
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Preparation Methods

Primary Synthetic Route

The most established and industrially relevant synthesis of 2-Chloro-N-methyl-3-oxobutanamide involves a multi-step reaction starting from acetoacetamide. The key steps are:

  • Starting materials: Acetoacetamide, thionyl chloride, and dimethylamine hydrochloride
  • Reaction conditions: Controlled temperature and reaction environment to ensure high purity and yield
  • Process description:
    • Acetoacetamide is first reacted with thionyl chloride to introduce the chloro substituent at the alpha position.
    • The intermediate formed then reacts with dimethylamine hydrochloride to substitute the amide nitrogen with a methyl group.
    • The reaction is carefully monitored to avoid side reactions and degradation, ensuring a stable and high-purity product.

This method is favored for its efficiency and scalability in industrial production.

Alternative Preparation Approaches and Reaction Optimization

Research literature provides insights into related reactions involving acetoacetamide derivatives that can inform the preparation of this compound:

  • Acetoacetamide reaction with amines:
    Studies show that acetoacetamide reacts with various amines under mild heating (around 60 °C) in solvents like tetrahydrofuran (THF), yielding N-substituted ketoamides with high efficiency (up to 94-97% yield). The use of sealed tubes prevents amine evaporation, improving yields.
  • Effect of steric bulk:
    The steric hindrance around the ketone moiety influences the chemoselectivity and product stability, which is critical when selecting amines or modifying reaction conditions for optimal synthesis.
  • Acid-catalyzed dimerization:
    Acid catalysts such as p-toluenesulfonic acid (p-TsOH) promote the dimerization of acetoacetamide derivatives under mild heating, which can be relevant for purification or intermediate formation steps.

These findings suggest that controlling reaction conditions such as temperature, solvent, catalyst, and amine type is essential for optimizing the synthesis of this compound or its analogs.

Advanced Synthetic Techniques

A related synthetic method involves the use of hypervalent iodine reagents such as diacetoxyiodobenzene (DIB) for functionalization of 3-oxobutanamides:

  • Method summary:
    N-methyl-3-oxobutanamide derivatives can be converted to 1-carbamoyl-2-oxopropyl acetates using DIB under mild conditions (room temperature to moderate heating) in solvents like dioxane or DMF.
  • Reaction mechanism:
    The carbamoyl nitrogen or carbonyl oxygen attacks the iodine(III) center, forming intermediates that rearrange to yield the acetoxylated product.
  • Yields and conditions:
    Optimized conditions use approximately 1.3 equivalents of DIB with reaction times around 2 hours, resulting in excellent isolated yields (up to 89% for N-methyl derivatives).

Although this method is more focused on acetoxylation, it demonstrates the versatility of 3-oxobutanamide derivatives and could be adapted for functional group transformations relevant to this compound synthesis.

Summary Table of Preparation Methods

Method Description Key Reagents Conditions Yield / Notes Source
Reaction of acetoacetamide with thionyl chloride and dimethylamine hydrochloride Acetoacetamide, SOCl2, dimethylamine HCl Controlled temperature, inert atmosphere High purity product; industrially scalable
Acetoacetamide reaction with primary amines (e.g., propylamine) Acetoacetamide, primary amines THF, 60 °C, sealed tube Up to 97% yield; steric effects important
Acid-catalyzed dimerization of acetoacetamide Acetoacetamide, p-TsOH 60 °C, solvent-free or benzene Quantitative yield of dimerized product
Hypervalent iodine-mediated acetoxylation N-methyl-3-oxobutanamide, DIB Dioxane or DMF, ~2 hours Up to 89% yield; mild conditions

Research Findings and Practical Considerations

  • The classical industrial synthesis (acetoacetamide + SOCl2 + dimethylamine HCl) remains the most direct and widely used method for producing this compound with high purity and yield.
  • Reaction conditions such as temperature, solvent choice, and sealing the reaction vessel significantly impact yields and product stability, especially when using volatile amines.
  • Acid catalysts can promote side reactions such as dimerization, which may be useful or detrimental depending on the synthetic goal.
  • Emerging methods using hypervalent iodine reagents offer alternative functionalization routes but require further adaptation for direct synthesis of the chloro-substituted compound.
  • Safety protocols recommend the use of protective equipment due to the reactive nature of intermediates, although the final compound is stable and non-flammable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic substitution: Substituted amides, thioamides, or alkoxyamides.

    Reduction: N-methyl-3-hydroxybutanamide.

    Hydrolysis: 2-chloro-3-oxobutanoic acid and methylamine.

Scientific Research Applications

Pharmaceutical Research

  • Enzyme Inhibition :
    • 2-Chloro-N-methyl-3-oxobutanamide has been identified as a biochemical tool in proteomics and drug discovery due to its enzyme inhibition properties. The compound's ability to inhibit specific enzymes makes it valuable in the development of therapeutic agents aimed at various diseases, including cancer and metabolic disorders.
  • Synthesis of Bioactive Compounds :
    • The compound serves as an intermediate in the synthesis of bioactive molecules. For instance, it can be utilized in reactions involving Suzuki-Miyaura couplings, which are fundamental in creating complex organic molecules used in pharmaceuticals.

Chemical Synthesis

  • Palladium-Catalyzed Reactions :
    • Research has demonstrated that this compound can be employed in palladium-catalyzed reactions for the direct α,α-dichlorination of β-dicarbonyl compounds. This method allows for the efficient synthesis of chlorinated derivatives that are often more biologically active .
  • Microwave-Assisted Synthesis :
    • A recent study highlighted the use of microwave irradiation for synthesizing derivatives of this compound, achieving high yields in a significantly reduced time frame compared to conventional heating methods. This approach enhances reaction efficiency and product yield .

Material Science Applications

  • Dyeing Processes :
    • The compound has been explored as a dyeing agent for ultra-high molecular weight polyethylene (UHMWPE) fabrics using supercritical carbon dioxide (scCO₂). The process involves treating the fabric at specific pressures and temperatures, demonstrating improved dyeability and color fastness.
Application AreaMethodologyResults/Outcomes
Pharmaceutical ResearchEnzyme inhibition studiesPotential therapeutic applications in drug development
Chemical SynthesisPalladium-catalyzed reactionsEfficient synthesis of bioactive chlorinated compounds
Material ScienceDyeing UHMWPE fabrics using scCO₂Enhanced dyeability and color fastness

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound revealed significant activity against specific target enzymes involved in metabolic pathways. This finding supports its potential use as a lead compound in drug development.

Case Study 2: Dyeing UHMWPE Fabrics

In a controlled experiment, UHMWPE fabrics were dyed using varying concentrations of this compound under scCO₂ conditions. The results indicated that increased dye concentration correlated with enhanced color strength (K/S values), suggesting that this compound could be effectively used in textile applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets. For instance, when used as a precursor for M3 muscarinic acetylcholine receptor antagonists, the compound binds to the receptor and inhibits its activity. This inhibition prevents the receptor from interacting with acetylcholine, thereby reducing bronchoconstriction and mucus secretion in the lungs.

Comparison with Similar Compounds

2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS: 5810-11-7)

  • Molecular Formula: C₆H₁₀ClNO₂
  • Molecular Weight : 163.60 g/mol
  • Key Properties :
    • Boiling Point: 93–98°C at 0.5 Torr
    • Density: 1.161 g/cm³
    • Refractive Index: 1.484 (n²⁰/D)
  • Applications : Used as a synthetic intermediate, particularly in pesticide manufacturing. The N,N-dimethyl substitution enhances lipophilicity compared to the N-methyl analogue, influencing solubility and reactivity .

Structural Comparison :

  • The dimethyl variant lacks an N–H bond due to full substitution on the amide nitrogen, reducing hydrogen-bonding capacity. This difference may alter crystallization behavior and intermolecular interactions .

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide (CAS: 160878-27-3)

  • Molecular Formula: C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol

Functional Differences :

  • The aryl substituent increases molecular rigidity and may enhance binding to biological targets (e.g., enzyme active sites). This structural feature is absent in 2-chloro-N-methyl-3-oxobutanamide, making the latter more flexible but less target-specific .

N-(3-Chloro-2-methylphenyl)-3-oxobutanamide (CAS: 20139-54-2)

  • Molecular Formula: C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol
  • Key Properties: Similar to the 2-chloro-4-methylphenyl variant but with altered substitution patterns on the aromatic ring.

Research Findings :

  • Crystallographic studies of related compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveal near-planar conformations stabilized by intramolecular hydrogen bonds. Such planar structures may enhance thermal stability compared to non-aromatic analogues .

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide

  • Molecular Formula : C₁₄H₁₆N₂O₂S₂
  • Molecular Weight : 294.1 g/mol
  • Key Features :
    • Incorporates a 1,3-dithiolane ring, introducing sulfur atoms that increase electron density and alter redox properties.
    • NMR data (¹H and ¹³C) confirm resonance stabilization between the dithiolane and amide groups, a feature absent in chlorinated butanamides .

Biological Activity

2-Chloro-N-methyl-3-oxobutanamide, with the chemical formula C5H8ClNO2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by the presence of a chloro group and an amide functional group, which contribute to its biological activity. The structure can be represented as follows:

C5H8ClNO2\text{C}_5\text{H}_8\text{Cl}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. This compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular functions.

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby altering their functionality. This mechanism is critical in understanding its potential therapeutic applications.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing signal transduction pathways that are pivotal in various physiological processes.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory responses, potentially beneficial in treating chronic inflammatory conditions.
  • Cytotoxicity : Research indicates varying levels of cytotoxic effects on different cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of E. coli
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Specific Research Findings

  • Antimicrobial Study : A study conducted by researchers found that this compound exhibited significant antibacterial activity against Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent in food safety and medicine .
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its role as a potential anti-inflammatory agent .
  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent response leading to increased apoptosis rates, which opens avenues for cancer treatment research .

Safety and Toxicology

Toxicological assessments indicate that while this compound shows promising biological activities, it is essential to evaluate its safety profile. Preliminary data suggest low acute toxicity; however, further studies are required to understand chronic exposure effects and long-term safety implications.

Q & A

Q. What protocols assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :
  • Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability testing : UV irradiation (e.g., 254 nm) to identify photo-degradation products.
    Moisture-sensitive analogs require inert atmosphere handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N-methyl-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-methyl-3-oxobutanamide

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